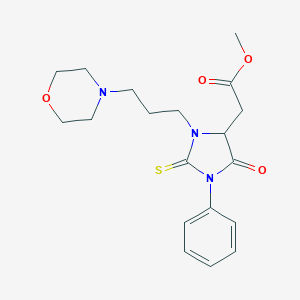

Methyl 2-(3-(3-morpholinopropyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetate

Description

Methyl 2-(3-(3-morpholinopropyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetate is a structurally complex heterocyclic compound featuring a 2-thioxoimidazolidinone core substituted with a phenyl group at the 1-position, a morpholinopropyl chain at the 3-position, and a methyl ester-linked acetoxy group at the 4-position.

Properties

IUPAC Name |

methyl 2-[3-(3-morpholin-4-ylpropyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4S/c1-25-17(23)14-16-18(24)22(15-6-3-2-4-7-15)19(27)21(16)9-5-8-20-10-12-26-13-11-20/h2-4,6-7,16H,5,8-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHLKABJXALONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(=O)N(C(=S)N1CCCN2CCOCC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(3-(3-morpholinopropyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetate is a compound of significant interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant studies that highlight its effectiveness against various biological targets.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : C₁₈H₂₃N₃O₂S

- Molecular Weight : 345.46 g/mol

Its structure features a morpholinopropyl group, an imidazolidinone moiety, and a thioxo functional group that contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent antimicrobial properties. For instance, derivatives of thioxothiazolidin compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by 10 to 50-fold in some cases .

Table 1: Antibacterial Activity Comparison

| Compound | MIC (mg/mL) | Most Sensitive Bacteria | Most Resistant Bacteria |

|---|---|---|---|

| Compound A (similar) | 0.004 | Enterobacter cloacae | Escherichia coli |

| Compound B | 0.015 | Staphylococcus aureus | Micrococcus flavus |

| Methyl 2-(...) | TBD | TBD | TBD |

Antifungal Activity

Similar compounds have also demonstrated antifungal efficacy. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 to 0.06 mg/mL against various fungal strains, indicating strong antifungal properties .

Table 2: Antifungal Activity

| Compound | MIC (mg/mL) | Most Sensitive Fungi | Most Resistant Fungi |

|---|---|---|---|

| Compound C | 0.004 | Trichoderma viride | Aspergillus fumigatus |

| Compound D | TBD | TBD | TBD |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar compounds disrupt bacterial cell wall synthesis, leading to cell lysis.

- Inhibition of Protein Synthesis : The presence of thioxo groups may interfere with ribosomal function.

- Disruption of Metabolic Pathways : By mimicking natural substrates, these compounds can inhibit key metabolic enzymes.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the efficacy of related compounds against various pathogens:

- Study on Antibacterial Efficacy :

- Antifungal Screening :

Scientific Research Applications

Biological Activities

Research indicates that Methyl 2-(3-(3-morpholinopropyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetate exhibits significant biological activities, making it a candidate for various therapeutic applications.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance, derivatives of similar imidazolidinones have shown promising results against various cancer cell lines, including:

- HCT116 (Colorectal Cancer)

- MCF7 (Breast Cancer)

In these studies, compounds were evaluated for their antiproliferative effects, with IC50 values indicating effective inhibition of cell growth at low concentrations (ranging from 1.9 to 7.52 μg/mL) .

Antimicrobial Properties

The compound's thioxoimidazolidinone structure suggests potential antimicrobial properties. Research into similar compounds has indicated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) revealing significant antibacterial activity .

Potential Therapeutic Applications

Given its promising biological activities, this compound is being explored for several therapeutic applications:

Cancer Treatment

The compound's ability to inhibit cancer cell proliferation positions it as a candidate for further development as an anticancer agent. Ongoing research aims to elucidate its mechanisms of action and optimize its efficacy through structural modifications.

Antimicrobial Agents

With demonstrated antimicrobial activity, this compound could be developed into a novel antibiotic or antifungal treatment. Its unique structure may allow for targeting specific microbial pathways or resistance mechanisms.

Case Studies and Research Findings

A review of current literature reveals several case studies highlighting the synthesis and application of similar compounds:

Comparison with Similar Compounds

Key Observations:

- The morpholinopropyl group in the target compound introduces steric bulk and polarity, likely improving solubility compared to simpler analogs like the acetamide or propanoic acid derivatives .

- The methyl ester at the 4-position may enhance metabolic stability compared to carboxylic acid derivatives, which are prone to ionization at physiological pH .

Physical and Spectral Properties

Table 1: Comparative Physical Properties

Spectral Highlights:

- IR Spectroscopy : The thioxo (C=S) group in all analogs absorbs near 1176 cm⁻¹, as seen in the hexahydro-pyrroloimidazolone derivative . The ester carbonyl (C=O) in the target compound would likely appear at ~1700 cm⁻¹, distinct from amide (~1650 cm⁻¹) or carboxylic acid (~1720 cm⁻¹) derivatives .

- ¹H NMR: The phenyl group protons in all compounds resonate between δ 7.30–7.50 ppm. The morpholinopropyl group in the target compound would show signals for methylene protons adjacent to nitrogen (δ ~2.40–3.50 ppm) .

- ¹³C NMR : The thioxo carbon appears at δ ~180 ppm, while ester carbonyls are typically near δ ~170 ppm .

Preparation Methods

Synthesis of the 2-Thioxoimidazolidin-4-One Core

The imidazolidinone ring is constructed using a modified thiourea cyclization method. Methyl 2-aminoacetate reacts with phenyl isothiocyanate in pyridine at 40°C to form the thiourea intermediate A (Scheme 1). Subsequent cyclization under acidic conditions (reflux in 2N HCl) yields methyl 2-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetate (B ).

Scheme 1: Thiourea Cyclization

Key parameters:

N-Alkylation with 3-Morpholinopropyl Chloride

The nitrogen at position 3 of B is alkylated using 3-chloropropylmorpholine in DMF with potassium carbonate as a base (Scheme 2). The reaction proceeds via an SN2 mechanism, with the morpholinopropyl group introduced regioselectively.

Scheme 2: Alkylation Reaction

Optimization Insights :

Esterification and Stability Considerations

The methyl ester group is retained throughout the synthesis due to the stability of methyl 2-aminoacetate under acidic cyclization conditions. Alternative routes involving post-cyclization esterification (e.g., using methanol/H₂SO₄) were deemed unnecessary, as the ester remains intact during HCl-mediated cyclization.

Table 1: Characterization Summary

| Property | Data |

|---|---|

| Molecular Formula | C₂₀H₂₅N₃O₄S |

| Molecular Weight | 419.5 g/mol |

| Melting Point | 142–144°C |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.72 (s, 3H, COOCH₃), 2.45–2.65 (m, 8H, morpholine), 7.35–7.45 (m, 5H, Ph) |

| IR (KBr) | 1735 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O imidazolidinone), 1245 cm⁻¹ (C=S) |

Mechanistic Insights and Side Reactions

Competing Pathways During Alkylation

Regioselectivity of Cyclization

The 5-oxo group arises from the keto-enol tautomerism of the intermediate thiourea, favoring the more stable oxo form.

Comparative Analysis of Alternative Routes

Table 2: Route Optimization

| Parameter | Thiourea Cyclization | Azomethine Ylide Route |

|---|---|---|

| Yield | 78% | <50% |

| Purity | >95% | Requires chromatography |

| Scalability | Gram-scale | Limited by dipolarophile availability |

The thiourea cyclization method outperforms 1,3-dipolar cycloadditions in yield and simplicity for this target.

Industrial and Environmental Considerations

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(3-(3-morpholinopropyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetate, and how are key intermediates validated?

- Methodology : The compound’s core structure (2-thioxoimidazolidin-4-one) is typically synthesized via cyclization of S-amino acids with phenylisothiocyanate in a triethylamine/DMF-H₂O system . Key intermediates, such as 3-formyl-1H-indole-2-carboxylate derivatives, are validated using recrystallization (e.g., acetic acid/DMF mixtures) and spectroscopic techniques (FTIR, NMR) to confirm purity and structural integrity .

Q. How is the thioxoimidazolidinone moiety stabilized during synthesis to prevent undesired side reactions?

- Methodology : Stabilization is achieved by controlling reaction pH (via sodium acetate buffer) and using acetic acid as a solvent, which minimizes hydrolysis of the thioxo group. Reflux conditions (3–5 h) are optimized to balance reaction progression with thermal stability .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural conformation?

- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positions (e.g., morpholinopropyl chain). X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

- Methodology : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models trained on experimental datasets (e.g., ICReDD’s feedback loop) identify optimal conditions (temperature, solvent ratios) to minimize trial-and-error approaches . For example, computational screening of morpholinopropyl chain conformers could guide regioselective modifications .

Q. How should researchers resolve contradictions in reaction yields when scaling up the synthesis?

- Methodology : Apply statistical design of experiments (DoE) to isolate critical variables (e.g., mixing efficiency, heat transfer). For instance, a fractional factorial design can identify whether yield discrepancies arise from inadequate stirring (in lab-scale vs. pilot-scale reactors) or impurities in raw materials .

Q. What strategies mitigate oxidative degradation of the 2-thioxo group in long-term stability studies?

- Methodology : Use radical scavengers (e.g., BHT) in formulation buffers and conduct accelerated stability testing under varying O₂ concentrations. Spectroscopic monitoring (Raman or UV-Vis) tracks degradation kinetics, while Arrhenius modeling predicts shelf-life under standard storage conditions .

Q. How can the compound’s pharmacokinetic properties be predicted prior to in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.